molecular formula C25H23N3O3 B2525563 N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029724-60-4

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2525563
CAS No.: 1029724-60-4
M. Wt: 413.477
InChI Key: QHHNJNZFDCBOIQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications :

Comparison with Similar Compounds

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide can be compared with other indole derivatives, such as :

    Indole-3-carboxamide: Similar structure but lacks the methoxyphenyl and methylbenzamido groups.

    Indole-2-carboxamide: Similar structure but lacks the methoxyphenyl and methylbenzamido groups.

    Indole-3-acetic acid: Contains an acetic acid group instead of the carboxamide group.

The uniqueness of this compound lies in its specific substitutions, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-11-13-17(14-12-16)24(29)28-22-19-8-4-5-9-20(19)27-23(22)25(30)26-15-18-7-3-6-10-21(18)31-2/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHNJNZFDCBOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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